Fusafungine - 1393-87-9

Fusafungine

Catalog Number: EVT-268859
CAS Number: 1393-87-9
Molecular Formula: C33H57N3O9
Molecular Weight: 639.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fusafungine is an antibiotic from Fusarium lateririum, and is used for the treatment of respiratory infections.
Fusafungine is a natural product found in Fusarium tricinctum with data available.
Overview

Fusafungine is an antibiotic compound derived from the fungus Fusarium lateritium. It is primarily known for its efficacy in treating respiratory infections, particularly those affecting the nasal and throat regions. Fusafungine is classified as a cyclic depsipeptide, consisting of a mixture of enniatin cyclohexadepsipeptides formed by alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues. Its chemical formula is C₃₃H₅₇N₃O₉, with a molecular weight of approximately 639.8 g/mol .

Source

Fusafungine is naturally produced through the fermentation of Fusarium lateritium. This process involves extracting the compound from the fermentation broth using suitable solvents followed by purification through chromatographic techniques.

Classification

Fusafungine falls under the category of antibiotics, specifically targeting bacterial infections. Its unique structure and properties allow it to function not only as an antimicrobial agent but also as an anti-inflammatory compound, making it valuable in both medical and scientific research contexts .

Synthesis Analysis

Methods

The synthesis of fusafungine can be achieved through two main approaches: natural fermentation and synthetic modification.

  1. Natural Fermentation: The primary method involves cultivating Fusarium lateritium in controlled environments to produce fusafungine naturally. The fermentation broth is then concentrated, and fusafungine is precipitated under specific temperature conditions.
  2. Synthetic Methods: Researchers have developed synthetic routes that include chemical modifications of simpler cyclic peptides or depsipeptides to create fusafungine analogs. These methods may involve various organic synthesis techniques to achieve desired structural modifications.

Technical Details

The fermentation process typically requires optimizing growth conditions such as temperature, pH, and nutrient availability to maximize yield. In synthetic approaches, techniques like solid-phase peptide synthesis may be employed to assemble the cyclic structure of fusafungine effectively.

Molecular Structure Analysis

Fusafungine's molecular structure is characterized by its cyclic depsipeptide formation, which contributes to its biological activity.

Structure

  • Chemical Structure: The structure consists of alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues, forming a complex cyclic arrangement.
  • Data: The compound has a molecular weight of approximately 639.8 g/mol and a chemical formula of C₃₃H₅₇N₃O₉ .
Chemical Reactions Analysis

Fusafungine participates in several chemical reactions that are crucial for its functionality and potential modifications.

Reactions

  1. Oxidation: Fusafungine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide.
  2. Reduction: Reduction reactions can yield different reduced forms of fusafungine, utilizing reducing agents such as sodium borohydride.
  3. Substitution: Substitution reactions may occur at the amino acid residues, leading to the formation of substituted derivatives that can enhance or modify its biological activity.
Mechanism of Action

Fusafungine exhibits a dual mechanism of action that contributes to its effectiveness in treating infections.

Process

  1. Antibacterial Activity: Fusafungine inhibits bacterial growth by targeting bacterial cell membranes, leading to increased membrane permeability and eventual cell lysis. It has shown effectiveness against various pathogens, including Streptococcus pneumoniae and Staphylococcus aureus.
  2. Anti-inflammatory Effects: The compound modulates immune responses by downregulating intercellular adhesion molecule-1 (ICAM-1), which plays a critical role in inflammation and immune cell adhesion. This action helps reduce inflammation associated with respiratory infections .
Physical and Chemical Properties Analysis

Fusafungine possesses distinct physical and chemical properties that influence its applications.

Physical Properties

  • Appearance: Fusafungine typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Fusafungine is stable under proper storage conditions but may degrade when exposed to extreme temperatures or light.
  • pH Sensitivity: The compound's activity may vary with changes in pH, making it essential to maintain optimal conditions during formulation.
Applications

Fusafungine has several significant applications across various fields:

  1. Medical Use: It is primarily used for treating respiratory tract infections due to its antibacterial and anti-inflammatory properties. Clinical studies have demonstrated its effectiveness in improving symptoms associated with rhinopharyngitis .
  2. Scientific Research: Researchers investigate fusafungine for its potential as a lead compound in antibiotic development, especially in light of increasing antibiotic resistance among common pathogens .
  3. Agricultural Use: Due to its antifungal properties, fusafungine has been explored as a biopesticide for controlling fungal pathogens in crops.
Historical Context and Therapeutic Rationale

Evolution of Fusafungine as a Dual-Action Agent in Respiratory Pathologies

Fusafungine emerged as a structurally unique antimicrobial agent derived from the fermentation products of Fusarium lateritium, consisting of a complex mixture of enniatin cyclohexadepsipeptides. These compounds feature alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues, forming a distinct molecular architecture that enables dual biological functionality [3] [4]. Unlike conventional antibiotics that typically exhibit singular antimicrobial mechanisms, fusafungine demonstrated a novel pharmacological profile combining:

  • Direct antimicrobial activity: Primarily bacteriostatic effects against common respiratory pathogens including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae through membrane disruption and inhibition of bacterial adherence to epithelial cells [3] [6].
  • Anti-inflammatory properties: Significant immunomodulatory effects confirmed through experimental models showing downregulation of proinflammatory cytokine production and suppression of intercellular adhesion molecule-1 (ICAM-1) expression on respiratory epithelial cells and alveolar macrophages [1] [8].

This dual mechanism positioned fusafungine as a unique therapeutic approach for upper respiratory airway diseases (URAD), theoretically capable of simultaneously addressing infectious triggers and inflammation-mediated tissue damage. Experimental rabbit models of bacterial rhinosinusitis demonstrated fusafungine's capacity to significantly reduce histopathological inflammation scores and decrease inflammatory mediators in sinus mucosa, confirming its localized anti-inflammatory efficacy in physiologically relevant contexts [6].

Table 1: Molecular Characteristics of Fusafungine

PropertyCharacteristicSignificance
Chemical ClassCyclic hexadepsipeptide mixture (enniatins)Provides membrane-targeting antimicrobial activity
Source OrganismFusarium lateritiumBiological origin of complex molecular structure
Molecular FormulaC₃₃H₅₇N₃O₉Determines pharmacological properties and bioavailability
Primary MechanismsAntibacterial + Anti-inflammatoryDual-action approach to respiratory infections
Key Anti-inflammatory ActionDownregulation of ICAM-1 and proinflammatory cytokinesReduces immune cell recruitment and inflammation-mediated tissue damage

Historical Utilization in European Antimicrobial Regimens (1963–2016)

Following its initial authorization in France in 1963 under the brand name Locabiotal®, fusafungine became established in the therapeutic arsenals of 19 European Union member states, though adoption patterns exhibited significant regional variation [1] [5]. Germany emerged as the predominant prescriber, with the compound integrated into standard care pathways for diverse upper respiratory conditions including:

  • Acute rhinopharyngitis
  • Follicular pharyngitis
  • Acute laryngitis and laryngopharyngitis
  • Viral-bacterial superinfections in seasonal rhinitis

The clinical deployment of fusafungine spanned 53 years of continuous therapeutic use, with prescribing patterns reflecting distinctive specialty-specific utilization. Ear, nose, and throat (ENT) specialists accounted for approximately 15.5% of high-prescribing practices, while general practitioners represented 3.0% of such practices [1] [5]. Epidemiological analysis revealed that in German ENT practices, fusafungine was prescribed to 3.4% of patients presenting with URAD, primarily for acute pharyngitis (ICD J02.9), acute laryngitis (J04.0), and acute laryngopharyngitis (J06.0) [5].

The 2016 market withdrawal mandated by the European Medicines Agency created a natural experiment in prescription pattern changes. Pharmacoepidemiological analysis demonstrated that fusafungine-prescribing ENT practices responded with an immediate 9.0% increase (95% CI: 5.5–12.5%) in other nasal/throat preparations, while GP practices showed a 6.4% increase (95% CI: 2.3–10.5%). Crucially, no statistically significant increase in systemic antibiotic prescriptions occurred, though a transient rise in tyrothricin (a locally acting antimicrobial) prescriptions was observed in ENT practices [1] [5].

Table 2: Therapeutic Applications of Fusafungine in European Clinical Practice (1963-2016)

Clinical IndicationRepresentative Diagnoses (ICD Codes)Prescribing Specialty Distribution
Acute PharyngitisJ02.964.6% ENT practices; 64.2% GP practices
Acute Upper Airways InfectionJ06.9Primary indication in GP practices
Acute LaryngitisJ04.0Primary indication in ENT practices
Acute LaryngopharyngitisJ06.019.3% of ENT prescriptions
RhinosinusitisJ01, J327% of total indications

Theoretical Frameworks for Bacteriostatic and Anti-Inflammatory Synergy

The therapeutic rationale for fusafungine centered on its simultaneous targeting of microbial pathogens and inflammation cascades – two interrelated pathological processes in respiratory infections. The theoretical framework for synergy involved three interconnected mechanisms:

  • Pathogen Clearance and Barrier Protection: Fusafungine reduced bacterial load through direct bacteriostatic activity while simultaneously inhibiting bacterial adherence to respiratory epithelium. Experimental data demonstrated a 47% reduction in Haemophilus influenzae adherence to human epithelial cells in vitro following fusafungine exposure, limiting bacterial colonization and invasion [3].

  • Modulation of Immune Signaling: At subinhibitory antimicrobial concentrations, fusafungine significantly suppressed TNF-α-induced ICAM-1 expression in human alveolar macrophages – a critical pathway for neutrophil transmigration into infected tissues. This effect occurred at the transcriptional level, with reduction rates of 60-75% observed in in vitro models [8].

  • Cytokine Network Regulation: Controlled clinical studies documented fusafungine's capacity to reduce key proinflammatory mediators including RANTES (CCL5) in respiratory epithelium, thereby diminishing chemoattraction of eosinophils, monocytes, and T-lymphocytes to infection sites [6] [8].

The clinical manifestation of this dual mechanism was evidenced in a double-blind, placebo-controlled trial involving 81 patients with follicular pharyngitis. After 7 days of fusafungine treatment, patients demonstrated significantly greater resolution of postnasal drip (p<0.05) and accelerated improvement in day-to-day symptoms compared to placebo. Notably, therapeutic benefits persisted for at least three weeks post-treatment, suggesting modification of the inflammatory cascade rather than transient symptom suppression [2]. Pooled analysis of rhinopharyngitis studies further confirmed that 61.5% of fusafungine-treated patients showed significant symptom improvement by day 4 versus 46.8% in placebo groups, supporting the clinical relevance of its dual mechanism [4].

Table 3: Clinical Efficacy Outcomes from Fusafungine Studies

Study ModelKey Efficacy ParameterOutcome with FusafungineControl/Placebo
Follicular Pharyngitis RCT (n=81)Symptom-free patients at Day 7Significantly higher resolution (p<0.05)Delayed resolution
Acute Rhinopharyngitis Pooled AnalysisImprovement rate at Day 461.5%46.8%
Experimental Rabbit SinusitisHistopathological inflammation score62% reduction22% reduction
In Vitro Macrophage ModelsICAM-1 expression suppression60-75% reductionNo suppression

Properties

CAS Number

1393-87-9

Product Name

Fusafungine

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Molecular Formula

C33H57N3O9

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N

SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Solubility

Soluble in DMSO

Synonyms

Fusafungine; Biofusal; Bioparox; Fusafunginum; Fusaloyos; Fusaloyos; S 314; S-314; S314;

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.